molecular formula C22H17ClN4O4S B3047092 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- CAS No. 1351659-08-9

2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-

Cat. No.: B3047092
CAS No.: 1351659-08-9
M. Wt: 468.9
InChI Key: GMYPHVZXUOJSFS-UHFFFAOYSA-N
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Description

The compound 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- features a 2-furancarboxamide core linked to a tetrahydrothiazolo[5,4-c]pyridine scaffold and a 3-(2-chlorophenyl)-5-methyl-4-isoxazole carbonyl group. However, its unique substituents distinguish it from analogs in terms of biological activity and selectivity .

Properties

IUPAC Name

N-[5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-12-18(19(26-31-12)13-5-2-3-6-14(13)23)21(29)27-9-8-15-17(11-27)32-22(24-15)25-20(28)16-7-4-10-30-16/h2-7,10H,8-9,11H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYPHVZXUOJSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103856
Record name 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351659-08-9
Record name 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351659-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to changes in cellular processes. In a chemical context, it may act as a catalyst or reactant in a specific reaction pathway.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural features and biological activities of the target compound and its analogs:

Compound Name Key Structural Features Biological Activity Key Findings
Target Compound Tetrahydrothiazolo[5,4-c]pyridine + 2-chlorophenyl-isoxazole carbonyl + 2-furancarboxamide Likely opioid receptor modulation or enzyme inhibition (e.g., β-glucuronidase) Structural uniqueness suggests divergent receptor/enzyme affinity vs. analogs .
Furanyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide) Piperidinyl + phenethyl + 2-furancarboxamide Potent µ-opioid receptor agonist (analgesic, high abuse liability) Binds µ-opioid receptors with 0.2 nM affinity; associated with overdose cases .
GSK2141795 (N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide) Chloro-pyrazole + difluorophenyl + 2-furancarboxamide Pan-AKT inhibitor (anti-cancer) IC₅₀ = 1.3 nM for AKT1; tested in solid tumors .
Alfuzosin Hydrochloride Quinazolinyl + tetrahydrofuran + 2-furancarboxamide α₁-adrenergic receptor antagonist (treats benign prostatic hyperplasia) Selectively blocks α₁ receptors; improves urinary flow .
E. coli β-Glucuronidase Inhibitors Thiazolidin-2-cyanamides + 2-furancarboxamide Inhibits bacterial β-glucuronidase (prevents drug-induced intestinal toxicity) IC₅₀ = 0.8 µM; structural optimization enhances potency .

Biological Activity

The compound 2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl] is a novel derivative within the furan-carboxamide family. This class of compounds has garnered attention for its potential biological activities, particularly in antiviral and antimicrobial applications. This article reviews the biological activity of this specific compound based on available research findings.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with isoxazole and thiazole moieties. The structural complexity of this compound suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that furan-carboxamide derivatives exhibit significant antiviral properties. A study focused on a series of furan-carboxamide analogues demonstrated their effectiveness against the H5N1 influenza virus. Notably, one derivative showed an EC50 value of 1.25 mM , indicating potent antiviral activity with low cytotoxicity (CC50 > 100 mM) in MDCK cells . The mechanism of action appears to involve binding to the M2 protein channel of the influenza virus, which is critical for viral replication.

CompoundEC50 (mM)CC50 (mM)Selectivity Index
2-Furancarboxamide1.25>100>80

The antiviral mechanism involves docking studies that reveal how the furan moiety interacts with specific residues in the M2 protein channel. The binding affinity suggests that modifications to the furan ring could enhance potency and selectivity against viral targets .

Study on Influenza Virus Inhibition

A detailed study synthesized various furan-carboxamide derivatives and assessed their antiviral activity against both H1N1 and H5N1 viruses. The lead compound exhibited not only high antiviral activity but also favorable pharmacokinetic properties, making it a candidate for further development as an anti-influenza drug .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, introducing a nitro group at specific positions reduced potency, while other modifications improved selectivity and efficacy against viral strains . This highlights the importance of careful structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-
Reactant of Route 2
Reactant of Route 2
2-Furancarboxamide, N-[5-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]-

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